(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
Description
The compound “(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone” is a tetra-substituted imidazole derivative featuring a 4,5-dihydroimidazole core. Key structural elements include:
- A (3-chlorobenzyl)thio group at position 2, introducing a sulfur atom linked to a 3-chlorinated benzyl moiety.
- A 3-methoxyphenyl methanone group at position 1, contributing a ketone functionalized with a methoxy-substituted aromatic ring.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-23-16-7-3-5-14(11-16)17(22)21-9-8-20-18(21)24-12-13-4-2-6-15(19)10-13/h2-7,10-11H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHPLCJWUWCWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 354.86 g/mol. The structure features a thioether group, an imidazole ring, and a methoxy-substituted phenyl moiety, which contribute to its biological properties.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific cellular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the imidazole ring is particularly significant, as imidazole derivatives are known to exhibit diverse biological activities including antimicrobial and anticancer effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : The MTT assay has been employed to evaluate the cytotoxic effects of related compounds on human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A431 (epidermoid carcinoma). Results show that these compounds can induce apoptosis in cancer cells, with IC50 values often in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 10.5 ± 1.2 |
| Compound B | A431 | 15.3 ± 0.8 |
| This compound | U251 (glioblastoma) | <20 |
Antimicrobial Activity
The compound's thioether functionality suggests potential antimicrobial properties. Compounds containing sulfur are often noted for their ability to disrupt microbial membranes or inhibit key metabolic pathways in bacteria and fungi.
Case Studies
- Study on Structural Activity Relationship (SAR) : Research into similar thiazole and imidazole derivatives has highlighted the importance of substituents on the phenyl rings for enhancing anticancer activity. Modifications at specific positions have been shown to significantly increase potency against various cancer cell lines .
- In Vivo Studies : Preliminary animal studies indicate that compounds with similar structures can reduce tumor growth in xenograft models, suggesting that they may also have therapeutic potential beyond in vitro findings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous imidazole derivatives from the literature are compared below, focusing on substituent variations, physical properties, and biological activities:
Table 1: Structural and Functional Comparison of Imidazole Derivatives
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The target compound’s 3-chlorobenzylthio group may enhance lipophilicity and steric bulk compared to simpler methylthio (e.g., ) or trifluoromethyl groups (e.g., ). Methoxy vs. Other Polar Groups: The 3-methoxyphenyl methanone introduces hydrogen-bonding capacity distinct from dimethylamino (e.g., ) or furan (e.g., ) substituents. Thioether vs.
Physical Properties :
- Melting points for imidazole derivatives vary widely. The compound in exhibits a high melting point (276–278°C), likely due to strong intermolecular interactions from its planar benzo[b]thiophene moiety. The target compound’s melting point is unreported but may depend on the balance between its flexible 4,5-dihydroimidazole core and rigid aromatic substituents.
Biological Implications :
- While biological data for the target compound are absent, structurally related imidazoles show antitumor, antimicrobial, and central nervous system activities . The 3-chlorobenzylthio group may mimic bioactive motifs seen in antimicrobial agents, though specific assays are required for confirmation.
Research Findings and Data Analysis
Substituent-Driven Trends:
- Chlorine Substitution : Chlorinated aromatic groups (e.g., 3-chlorobenzyl in the target compound, 3-chlorobenzothiophen in ) are associated with enhanced biological activity due to increased lipophilicity and electrophilicity.
Limitations and Gaps:
- No crystallographic or spectroscopic data (e.g., NMR, IR) are available for the target compound, hindering direct comparison with analogs like or .
- Biological activity data are speculative, as the evidence focuses on synthesis and structural characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
